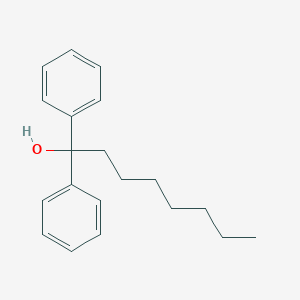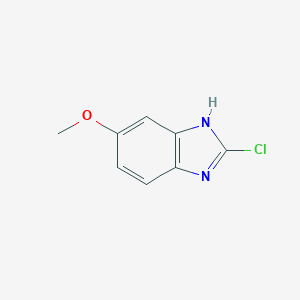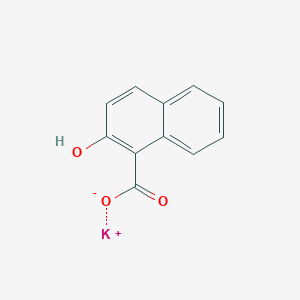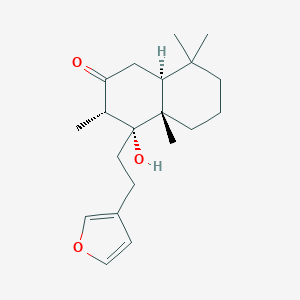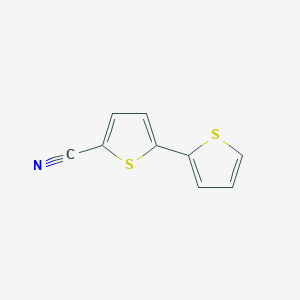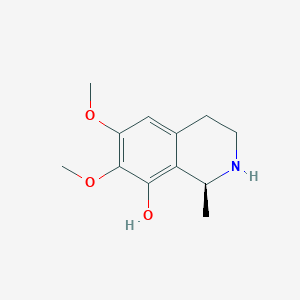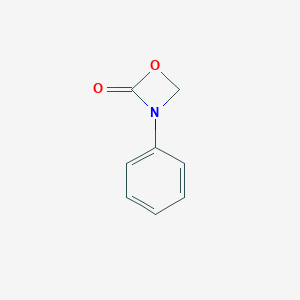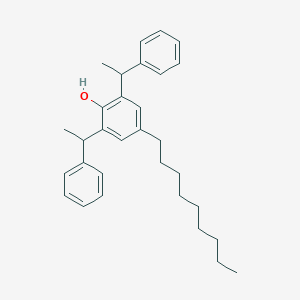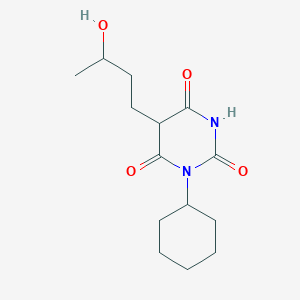
Boc-beta-alanine 4-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-beta-alanine 4-nitrophenyl ester is a chemical compound with the molecular formula C14H18N2O6 . It is also known by other names such as Boc-b-Ala-ONp and BOC-BETA-ALA-ONP . The compound has a molecular weight of 310.30 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI codeInChI=1S/C14H18N2O6/c1-14(2,3)22-13(18)15-9-8-12(17)21-11-6-4-10(5-7-11)16(19)20/h4-7H,8-9H2,1-3H3,(H,15,18) . The compound has a rotatable bond count of 7, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 6 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.30 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . The compound has a topological polar surface area of 110 Ų, a heavy atom count of 22, and a complexity of 405 . It is also noted to have a melting point of 60-67°C .Scientific Research Applications
Molecular Discrimination
In another study, the molecular discrimination capabilities of Boc-beta-alanine 4-nitrophenyl ester were explored through its interactions with a self-assembled, cylindrical capsule. This work demonstrated the reversible encapsulation of N-alpha-protected amino acid esters and established relative binding affinities through direct competition experiments. The findings highlight the potential of using such systems for selective binding applications, showcasing the importance of molecular recognition in the design of new materials (Hayashida, Šebo, & Rebek, 2002).
Bifunctional Catalysis
The use of this compound in studying bifunctional catalysis was also reported. β-Cyclodextrin derivatives bearing imidazole rings demonstrated significant catalytic activity in the hydrolysis of this ester, particularly with a preference for D-substrate. This research provides insights into enzyme mimicry and the design of synthetic catalysts that could offer enhanced selectivity and efficiency in chemical reactions (LeeWoo-Sang & UenoAkihiko, 2000).
Mechanism of Action
Target of Action
It is commonly used in proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.
Action Environment
The action, efficacy, and stability of Boc-beta-alanine 4-nitrophenyl ester can be influenced by various environmental factors. For instance, it is recommended to be stored at 2-8 °C , suggesting that temperature can affect its stability. Other factors such as pH, presence of other compounds, and the specific biological environment may also impact its action and efficacy.
Biochemical Analysis
Biochemical Properties
Boc-beta-alanine 4-nitrophenyl ester is known to interact with certain enzymes. It is a substrate for cathepsin B and porcine pancreatic and human leukocyte elastases . It is also hydrolyzed by chymotrypsin and trypsin as well as by the respective zymogens, especially chymotrypsinogen . The catalytic activity of both chymotrypsinogen and trypsinogen is increased at high ionic strength .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes. It acts as a substrate for certain enzymes and is hydrolyzed by them . This suggests that it may participate in biochemical reactions involving these enzymes.
Temporal Effects in Laboratory Settings
It is known that it has a melting point of 60-67 °C and should be stored at 0-8 °C .
properties
IUPAC Name |
(4-nitrophenyl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(18)15-9-8-12(17)21-11-6-4-10(5-7-11)16(19)20/h4-7H,8-9H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNGYJVVBTUENI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400277 |
Source


|
| Record name | Boc-beta-alanine 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17547-09-0 |
Source


|
| Record name | Boc-beta-alanine 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


